molecular formula C17H19N5OS2 B2361221 2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2034303-82-5

2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2361221
CAS No.: 2034303-82-5
M. Wt: 373.49
InChI Key: LCMMMGQPBXERGH-UHFFFAOYSA-N
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Description

2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, a piperidine ring, and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Benzo[d]thiazole Formation: The benzo[d]thiazole moiety can be synthesized via a condensation reaction between an o-aminothiophenol and an appropriate carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the thiadiazole-piperidine intermediate with the benzo[d]thiazole derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives, each of which can be further utilized in various applications.

Scientific Research Applications

2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes makes it useful in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in scientific research.

Properties

IUPAC Name

2-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-2-16-20-13-4-3-11(9-14(13)24-16)17(23)19-12-5-7-22(8-6-12)15-10-18-25-21-15/h3-4,9-10,12H,2,5-8H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMMMGQPBXERGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCN(CC3)C4=NSN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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